Trichlorfon

Aquaculture parasitology Organophosphate toxicology Salmo salar

Trichlorfon (CAS 56042-26-3), also known as metrifonate, is a synthetic organophosphorus compound that functions as an irreversible acetylcholinesterase (AChE) inhibitor. It is a prodrug that undergoes non-enzymatic dehydrochlorination to form dichlorvos (DDVP), its primary active metabolite.

Molecular Formula C4H8Cl3O4P
Molecular Weight 257.43 g/mol
CAS No. 56042-26-3
Cat. No. B10753184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrichlorfon
CAS56042-26-3
Molecular FormulaC4H8Cl3O4P
Molecular Weight257.43 g/mol
Structural Identifiers
SMILESCOP(=O)(C(C(Cl)(Cl)Cl)O)OC
InChIInChI=1S/C4H8Cl3O4P/c1-10-12(9,11-2)3(8)4(5,6)7/h3,8H,1-2H3
InChIKeyNFACJZMKEDPNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 70 °F (NTP, 1992)
In water, 1.20X10+5 mg/L at 25 °C
Soluble in benzene, ethanol;  sparsely soluble in diethyl ether and petroleum ether
Solubility: 152 g/kg in benzene;  299 g/kg in dichloromethane;  200 g/kg in isopropanol;  30 g/kg in toluene
Soluble in benzene, chloroform, ether;  insoluble in oils
Very soluble in methylene chloride;  freely soluble in acetone, alcohol, chloroform, ether;  soluble in benzene;  very slightly soluble in hexane, pentane, carbon tetrachloride, diethyl ether
Solubility in water, g/100ml at 25 °C: 15.4

Structure & Identifiers


Interactive Chemical Structure Model





Trichlorfon (CAS 56042-26-3) for Research and Industrial Procurement: Organophosphate AChE Inhibitor Baseline


Trichlorfon (CAS 56042-26-3), also known as metrifonate, is a synthetic organophosphorus compound that functions as an irreversible acetylcholinesterase (AChE) inhibitor [1]. It is a prodrug that undergoes non-enzymatic dehydrochlorination to form dichlorvos (DDVP), its primary active metabolite [2]. Trichlorfon is classified as a non-systemic insecticide with both contact and stomach poison action, used extensively in agricultural pest control, veterinary anthelmintic applications, and aquaculture parasite management [3]. Its molecular structure (dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate) confers distinct physicochemical properties that differentiate it from direct-acting organophosphate analogs, including pH-dependent activation kinetics and differential selectivity profiles [2].

Why Trichlorfon Cannot Be Readily Substituted by Other Organophosphate AChE Inhibitors in Critical Applications


Substituting trichlorfon with other organophosphate acetylcholinesterase inhibitors introduces quantifiable risks of efficacy failure and altered toxicity profiles due to three well-documented differentiation vectors. First, trichlorfon acts as a prodrug requiring non-enzymatic conversion to dichlorvos, producing a distinct pharmacokinetic profile with a geometric mean half-life of approximately 3 hours in humans compared to more rapidly cleared or slower-metabolizing analogs [1]. Second, target-site resistance mutations such as G365A in acetylcholinesterase confer 13.19-fold increased I₅₀ specifically to trichlorfon in resistant arthropod strains, a resistance profile that does not uniformly apply to other organophosphates [2]. Third, comparative aquaculture studies demonstrate that only trichlorfon, dichlorvos, and fenthion among eight tested insecticides achieved the combination of 0% fish mortality with 100% parasite elimination at their respective effective concentrations, while alternatives such as propoxur, fenitrothion, azamethiphos, cyfluthrin, and deltamethrin exhibited unacceptable toxicity to the host salmon [3].

Quantitative Differentiation Evidence for Trichlorfon Selection: Comparator-Backed Data


Comparative Aquaculture Safety and Efficacy: Trichlorfon vs. Seven Alternative Insecticides Against Ceratothoa gaudichaudii

In a head-to-head comparison of eight commercial insecticides for controlling the isopod parasite Ceratothoa gaudichaudii in Atlantic salmon (Salmo salar), only trichlorfon (Neguvon), dichlorvos (Nuvan 1000), and fenthion (Baytex) exhibited zero fish mortality across all tested concentrations [1]. Trichlorfon achieved 100% parasite mortality at 300 ppm with a 60-minute exposure, whereas alternatives including propoxur, fenitrothion, azamethiphos, cyfluthrin, and deltamethrin caused significant host fish mortality at concentrations required for parasite control [1].

Aquaculture parasitology Organophosphate toxicology Salmo salar Isopod control

Target-Site Resistance Mutation G365A: 13.19-Fold I₅₀ Increase Specific to Trichlorfon in Bactrocera dorsalis

Laboratory selection of Bactrocera dorsalis (oriental fruit fly) with trichlorfon produced two resistant strains: Tri-R1 with 18.23-fold resistance and Tri-R2 with 69.5-fold resistance relative to the susceptible strain [1]. A novel point mutation, G365A, was identified exclusively in the more resistant Tri-R2 strain [1]. The I₅₀ (concentration for 50% inhibition) to trichlorfon increased significantly by 9.07-fold in Tri-R1 and 13.19-fold in Tri-R2 compared to the susceptible strain [1]. Concurrently, AChE activity decreased to 0.87-fold and 0.67-fold of susceptible levels, while Kₘ values dropped to 0.11-fold and 0.10-fold, indicating altered enzyme kinetics directly attributable to the mutation [1].

Insecticide resistance Acetylcholinesterase mutation Bactrocera dorsalis Organophosphate toxicology

AChE Sensitivity Determinants: Ala-262 and Tyr-327 Mutations Restore Trichlorfon Susceptibility in Musca domestica

In Musca domestica (housefly), the AChE enzyme from a trichlorfon-resistant strain differs from sensitive strains at three amino acid positions: Met-82, Ala-262, and Tyr-327 [1]. Site-directed mutagenesis of Ala-262 and Tyr-327 residues largely restored sensitivity to trichlorfon, identifying these two residues as key structural elements controlling insecticide sensitivity [1]. The 2,076 bp hm gene encodes a mature 67 kDa protein of 612 amino acids with an 80-residue signal peptide [1].

Acetylcholinesterase structure Insecticide sensitivity Musca domestica Site-directed mutagenesis

Prodrug Pharmacokinetics: Trichlorfon Half-Life and Metabolic Conversion to Dichlorvos in Humans

Trichlorfon functions as a prodrug that undergoes non-enzymatic dehydrochlorination to form dichlorvos, its active acetylcholinesterase-inhibiting metabolite [1]. In a human pharmacokinetic study of 24 participants (15 men, 9 women; ages 45-75 years), a single 50-mg oral dose of trichlorfon yielded a geometric mean half-life of 3 ± 1 hours in healthy volunteers (creatinine clearance >90 ml/min/1.73 m²) [2]. This contrasts with direct-acting organophosphate AChE inhibitors that do not require metabolic activation and therefore exhibit different onset and duration profiles [1]. The differences in pharmacokinetics between trichlorfon and dichlorvos across varying renal function groups were not statistically significant, and renal excretion contributed only 1-2% of total clearance [2].

Pharmacokinetics Prodrug metabolism Organophosphate toxicology Human ADME

Sublethal Neurobehavioral Effects: Trichlorfon Concentration-Dependent AChE Inhibition and Dopaminergic Modulation in Phoetalia pallida

Sublethal exposure to trichlorfon in the cockroach Phoetalia pallida produced concentration-dependent acetylcholinesterase inhibition: 0.25 µM, 0.5 µM, and 1 µM trichlorfon inhibited AChE activity to 46±6, 38±3, and 24±6 nmol NADPH/min/mg protein respectively (n=3, p<0.05) [1]. At 1 µM, trichlorfon increased walking maintenance time to 46±5 seconds (n=27, p<0.05) and elevated grooming behavior duration to 344±18 s/30 min, 388±18 s/30 min, and 228±12 s/30 min at the three tested concentrations (n=29-30, p<0.05) [1]. Pharmacological dissection revealed that the selective DA-D1 receptor blocker SCH 23390 (1.85 µM) reduced trichlorfon-induced grooming more intensely (to 54±6 s/30 min; n=30; p<0.05) than the DA-D2 inhibitor metoclopramide (158±12 s/30 min; n=29; p<0.05), establishing a cross-talk between cholinergic M1/M3 and dopaminergic D1 receptors in OP-mediated behavioral alterations [1].

Neurotoxicology Sublethal effects Dopaminergic signaling Insect behavior

Anthelmintic Efficacy Profile: Trichlorfon (87.3% Adult Kill) vs. Praziquantel (80.3%) Against Dactylogyrus vastator

In a comparative evaluation of four common anthelmintic drugs against the monogenean parasite Dactylogyrus vastator, trichlorfon at 2.5 mg/L achieved 87.3% adult parasite mortality in vivo, compared to praziquantel which achieved 80.3% adult mortality at 20 mg/L [1]. Trichlorfon was effective at concentrations of 0.5, 1, and 1.5 mg/L in vitro, but demonstrated no effect on egg viability, contrasting with praziquantel which inhibited egg hatching and 40% phoxim which highly suppressed egg hatching [1]. The ethyl acetate extract of Euphorbia fischeriana achieved 80.1% adult mortality at 14 mg/L but had a therapeutic margin very close to the toxic dose, limiting its practical application [1].

Aquaculture parasitology Monogenean control Anthelmintic efficacy Dactylogyrus vastator

Trichlorfon Application Scenarios Grounded in Comparative Evidence


Salmonid Aquaculture: Ceratothoa gaudichaudii Ectoparasite Control with Verified Host Safety

Trichlorfon at 300 ppm with 60-minute bath exposure achieves 100% elimination of Ceratothoa gaudichaudii isopods in Atlantic salmon while causing zero host mortality [1]. This scenario is supported by direct comparative evidence showing that five of eight tested insecticides (propoxur, fenitrothion, azamethiphos, cyfluthrin, deltamethrin) caused fish mortality at parasite-effective concentrations, whereas trichlorfon and dichlorvos were the only compounds meeting both safety and efficacy criteria [1]. Aquaculture operations facing C. gaudichaudii infestations can prioritize trichlorfon procurement based on this quantified safety-efficacy profile.

Monogenean Parasite Management: Dactylogyrus vastator Adult Control in Freshwater Fish

For aquaculture systems requiring effective control of adult Dactylogyrus vastator monogeneans, trichlorfon at 2.5 mg/L provides 87.3% adult mortality, exceeding the 80.3% mortality achieved by praziquantel at a substantially higher concentration (20 mg/L) [1]. This application is indicated when adult parasite elimination is the primary objective rather than egg suppression, as trichlorfon lacks ovicidal activity [1]. The 8-fold concentration advantage (2.5 vs. 20 mg/L) may translate to lower chemical input per treatment cycle and reduced environmental loading.

Resistance Monitoring: G365A Mutation Detection for Bactrocera dorsalis Trichlorfon Susceptibility Assessment

In integrated pest management programs targeting Bactrocera dorsalis (oriental fruit fly), trichlorfon efficacy can be predicted through molecular surveillance of the G365A acetylcholinesterase mutation [1]. The presence of this novel point mutation correlates with a 13.19-fold increase in I₅₀ for trichlorfon inhibition and 69.5-fold resistance ratio in the Tri-R2 strain [1]. Procurement and deployment of trichlorfon is scientifically justified in regions where G365A mutation frequency remains low, whereas rotation to alternative organophosphates or different mode-of-action insecticides is indicated where this mutation is prevalent.

Pharmacokinetic and Toxicological Research: Prodrug Activation and Human ADME Studies

Trichlorfon's prodrug mechanism requiring non-enzymatic dehydrochlorination to dichlorvos establishes it as a model compound for investigating organophosphate bioactivation and clearance [1]. The documented human pharmacokinetic parameters—geometric mean half-life of 3 ± 1 hours following 50-mg oral dose in healthy volunteers, with renal excretion contributing only 1-2% of total clearance—provide a quantifiable reference for comparative ADME studies involving organophosphate prodrugs [2]. Research applications examining structure-activity relationships among organophosphate AChE inhibitors benefit from trichlorfon's distinct activation-dependent pharmacokinetic profile.

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